BC-1215

Beschreibung

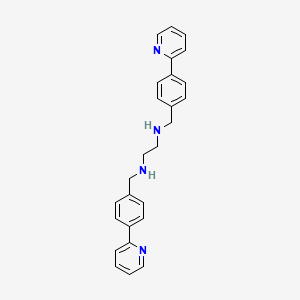

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEPQJQQSLMESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507370-20-8 | |

| Record name | 1507370-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BC-1215, an Fbxo3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytokine-driven inflammation is a critical pathological component of numerous infectious and immune-related disorders.[1] A key signaling pathway controlling the production of pro-inflammatory cytokines involves the Tumor Necrosis Factor Receptor-Associated Factor (TRAF) family of adaptor proteins.[2] The stability and function of these TRAF proteins are tightly regulated by the ubiquitin-proteasome system. This guide details the mechanism of action of BC-1215, a novel small molecule inhibitor that targets F-box only protein 3 (Fbxo3), a crucial component of an E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound initiates a signaling cascade that leads to the destabilization of TRAF proteins, potently suppressing the release of pro-inflammatory cytokines and demonstrating significant therapeutic potential in preclinical models of severe inflammation.[1][2]

The Fbxo3-Fbxl2-TRAF Signaling Axis

The F-box protein Fbxo3 is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1] In the context of inflammatory signaling, Fbxo3's primary role is to mediate the ubiquitination and subsequent proteasomal degradation of F-box and leucine-rich repeat protein 2 (Fbxl2).[1][2] Fbxl2, in turn, functions as a pan-inhibitor of TRAF proteins.[1] By targeting Fbxl2 for degradation, Fbxo3 ensures the stability of TRAF proteins, allowing them to act as critical intermediaries, relaying signals from cell surface receptors (like Toll-like receptors or TNF receptors) to downstream pathways, such as the NF-κB pathway, which culminates in the transcriptional activation of genes encoding pro-inflammatory cytokines.[1][3]

This compound disrupts this pro-inflammatory cascade at its apex. It is a selective antagonist that was developed to target a unique bacterial-like ApaG molecular signature found within the carboxyl-terminus of Fbxo3.[1][2] By binding to this domain, this compound prevents the interaction between Fbxo3 and its substrate, Fbxl2.[4] This inhibition protects Fbxl2 from SCFFbxo3-catalyzed ubiquitination and degradation, leading to an increase in cellular Fbxl2 levels.[1][4] The elevated levels of Fbxl2 can then effectively mediate the ubiquitination and degradation of TRAF proteins (TRAF1-6), thereby dismantling the signaling scaffold required for robust cytokine production.[1][5] This action ultimately results in a profound decrease in the secretion of a wide array of pro-inflammatory cytokines.[1][6] The inhibition of Fbxo3 by this compound has been shown to be reversible.[1]

Quantitative Efficacy and Potency

This compound demonstrates potent activity both in vitro and in vivo. Its efficacy has been quantified across various assays, highlighting its potential as a therapeutic agent. The key quantitative metrics are summarized below.

| Parameter | Value | Assay Type | Source |

| Maximal Inhibitory Binding | 10⁻⁷ M | Fbxo3-Fbxl2 Binding Assay | [1] |

| IC₅₀ (Fbxl2 Ubiquitination) | ~10⁻⁷ M (~0.1 µM) | In Vitro Ubiquitination | [1][7] |

| IC₅₀ (IL-1β Release) | 0.9 µg/mL | Cell-Based Cytokine Release | [5][6] |

| LC₅₀ (In Vitro) | 87 µg/mL | Cell Viability Assay | [5][6] |

| ID₅₀ (IL-1β, in vivo) | 1.0 mg/kg | Mouse Sepsis Model (LPS) | [1] |

| ID₅₀ (IL-6, in vivo) | 2.5 mg/kg | Mouse Sepsis Model (LPS) | [1] |

| ID₅₀ (TNFα, in vivo) | 1.2 mg/kg | Mouse Sepsis Model (LPS) | [1] |

| Effect on TRAF Half-life | ↓ from 8-12h to 3-4h | Cell-Based Protein Stability | [1] |

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of biochemical and cell-based experiments. The detailed methodologies for these pivotal studies are provided below.

Fbxo3-Fbxl2 Co-Immunoprecipitation Binding Assay

This assay was designed to determine if this compound could physically disrupt the interaction between Fbxo3 and Fbxl2.

-

Cell Lysis and Immunoprecipitation: Fbxo3 protein was immunoprecipitated from HeLa cell lysates utilizing an anti-Fbxo3 antibody.[1] The antibody-protein complexes were captured using Protein A/G beads.[1]

-

Washing: The beads were subjected to extensive washing with a 0.5% Triton X-100-PBS buffer to remove non-specific binding partners.[1]

-

Inhibitor Priming: The Fbxo3-bound beads were primed with this compound across a range of concentrations (10⁻¹¹ to 10⁻⁴ M).[1]

-

Substrate Incubation: Purified Fbxl2 protein was added to the primed beads and incubated overnight to allow for binding.[1]

-

Elution and Detection: Following incubation, the beads were washed again.[7] The F-box protein complexes were then eluted and resolved via SDS-PAGE, followed by immunoblotting to detect the amount of Fbxl2 that co-immunoprecipitated with Fbxo3.[1][7] The quantity of bound Fbxl2 was normalized to the Fbxo3 input.[1]

In Vitro Ubiquitination Assay

This assay directly tested the ability of this compound to inhibit the enzymatic function of the SCFFbxo3 complex.

-

Reaction Mixture: Purified components of the SCFFbxo3 complex were incubated with V5-tagged Fbxl2.[7]

-

Ubiquitination Components: The full complement of ubiquitination reaction components (including ubiquitin, E1, and E2 enzymes) was added to the mixture.[7]

-

Inhibitor Addition: Increasing concentrations of this compound or a vehicle control were included in the reaction.[7]

-

Detection: The reaction products were analyzed by immunoblotting for V5 to detect polyubiquitinated forms of Fbxl2.[7] A reduction in the high molecular weight smear of polyubiquitinated Fbxl2 indicated inhibition.[7]

TRAF Protein Stability Assay

This experiment evaluated the downstream consequences of Fbxo3 inhibition on TRAF protein levels within cells.

-

Cell Treatment: Murine lung epithelial (MLE) cells were treated with this compound at a concentration of 10 µg/ml for 16 hours.[1]

-

Protein Synthesis Arrest: After treatment, the cells were exposed to cycloheximide (CHX), a protein synthesis inhibitor.[1]

-

Time Course Analysis: Cells were harvested at various time points following CHX addition.[1]

-

Quantification: TRAF protein levels were quantified from immunoblots using ImageJ software, and the protein half-lives were calculated.[1] The study found that this compound decreased the half-life of TRAF proteins from 8–12 hours to 3–4 hours without altering their steady-state mRNA levels.[1]

In Vivo Sepsis Model

To confirm its anti-inflammatory activity in a complex biological system, this compound was tested in a mouse model of lipopolysaccharide (LPS)-induced septic shock.

-

Compound Administration: this compound was dissolved and administered to mice at various doses via intraperitoneal (i.p.) injection.[1]

-

LPS Challenge: Ten minutes following this compound administration, mice were challenged with an i.p. injection of E. coli LPS (100 µg).[1]

-

Blood Collection and Analysis: Ninety minutes post-LPS challenge, mice were euthanized, and blood was collected.[1] Plasma levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNFα were assayed to determine the extent of the inflammatory response.[1]

Downstream Consequences and Therapeutic Applications

The direct inhibition of the Fbxo3-Fbxl2 interaction by this compound sets off a cascade of events that culminates in potent anti-inflammatory effects. The primary consequence is the destabilization and degradation of TRAF proteins, which are essential for cytokine gene transcription.[1][6] This leads to a significant reduction in the "cytokine storm" associated with numerous inflammatory conditions.[1]

The therapeutic efficacy of this mechanism has been demonstrated in several preclinical murine models:

-

Sepsis: this compound significantly attenuated the secretion of circulating pro-inflammatory cytokines in a cecal ligation and puncture (CLP) model and an LPS-induced sepsis model.[1][6]

-

Pneumonia: The compound lessened the severity of viral (H1N1) and bacterial (P. aeruginosa) pneumonia, reducing lung infiltrates and lavage cytokine levels.[1][6]

-

Colitis and Edema: this compound was effective in ameliorating DSS-induced colitis and TPA-induced ear edema.[1]

-

Neuropathic Pain: By preventing Fbxo3-dependent Fbxl2 degradation in the spinal cord, this compound was shown to increase TRAF2 ubiquitination and degradation, thereby relieving neuropathic allodynia.[8]

Conclusion

This compound is a highly selective, first-in-class small molecule inhibitor of Fbxo3. Its mechanism of action is centered on preventing the Fbxo3-mediated degradation of Fbxl2, a key negative regulator of TRAF proteins. This leads to the subsequent degradation of TRAFs, disrupting the downstream signaling pathways responsible for producing pro-inflammatory cytokines. With potent activity demonstrated in multiple preclinical models of cytokine-driven diseases, the pharmacological targeting of Fbxo3 with agents like this compound represents a promising and novel strategy for the treatment of a wide array of inflammatory and immune-related disorders.[1][2]

References

- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BC-1215 in Attenuating Inflammatory Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BC-1215, a small molecule inhibitor of F-box protein 3 (Fbxo3), and its function in modulating inflammatory signaling pathways. The document outlines the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the Fbxo3, a component of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound initiates a cascade of events that ultimately leads to the downregulation of pro-inflammatory cytokine production.[1][2][3]

The primary mechanism involves the stabilization of F-box/LRR-repeat protein 2 (FBXL2).[4][5] Under normal inflammatory conditions, Fbxo3 mediates the ubiquitination and subsequent proteasomal degradation of FBXL2. This compound disrupts the interaction between Fbxo3 and FBXL2, leading to an accumulation of FBXL2.[5]

Elevated levels of FBXL2, in turn, target key signaling adaptors for ubiquitination and degradation. These targets include TNF receptor-associated factors (TRAFs), specifically TRAF1, TRAF2, TRAF3, TRAF4, TRAF5, and TRAF6, as well as the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3).[1][4][5] The degradation of these proteins disrupts downstream signaling pathways that are critical for the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

| Parameter | Value | Model System | Reference |

| IC50 for IL-1β release | 0.9 µg/mL | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | [4] |

| In vivo dosage | 100 µg per animal (intraperitoneal injection) | Mouse model of cecal ligation and puncture (CLP)-induced sepsis | [4][6] |

| Effect on circulating cytokines in CLP model | Significantly attenuated CLP-induced secretion of IL-6, TNF, and IL-1β | C57BL/6 mice | [6] |

| Effect on bacterial counts in CLP model | Decreased peritoneal bacterial counts | C57BL/6 mice | [4][6] |

| Effect on TRAF proteins | Decreased TRAF1-6 protein levels in resting and LPS-stimulated PBMCs | Human PBMCs | [4][6] |

| Effect on NLRP3 and pro-IL-1β | Decreased protein levels in LPS-primed THP-1 cells | Human macrophage-like THP-1 cells | [5] |

Experimental Protocols

In Vitro Inhibition of Cytokine Release

Objective: To determine the in vitro efficacy of this compound in inhibiting the release of pro-inflammatory cytokines from human immune cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells were seeded at a density of 1.5 x 106 cells/mL and treated with varying concentrations of this compound (0, 0.4, 2, 10, 50 µg/mL) for 16 hours.[1][6]

-

Stimulation: Following treatment with this compound, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 2 µg/mL for 16 hours to induce an inflammatory response.[6]

-

Cytokine Measurement: The cell culture supernatant was collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[6]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Efficacy in a Sepsis Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a murine model of sepsis.

Methodology:

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Sepsis Induction: Sepsis was induced by cecal ligation and puncture (CLP). Mice were anesthetized, and a midline laparotomy was performed to expose the cecum. The cecum was ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of fecal matter was extruded to induce polymicrobial peritonitis. Sham-operated animals underwent the same procedure without ligation and puncture.[6]

-

Treatment: Immediately following the CLP procedure, mice were administered a single intraperitoneal (i.p.) injection of this compound (100 µg per animal) or a vehicle control.[4][6]

-

Sample Collection: Six hours after CLP and treatment, mice were euthanized, and blood was collected via cardiac puncture into EDTA-containing tubes. Peritoneal lavage was performed with sterile saline to collect peritoneal fluid.[6]

-

Cytokine Measurement: Plasma was separated from the blood by centrifugation, and the levels of IL-6, TNF, and IL-1β were measured by ELISA.[6]

-

Bacterial Load Determination: Peritoneal fluid was serially diluted and plated on agar plates to determine the number of colony-forming units (CFUs) as a measure of bacterial load.[6]

-

Data Analysis: Statistical analysis was performed to compare cytokine levels and bacterial counts between the this compound-treated group and the vehicle-treated control group.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases. Its targeted inhibition of Fbxo3 and subsequent destabilization of key inflammatory signaling molecules, including TRAFs and NLRP3, provides a specific mechanism for downregulating excessive cytokine production. Preclinical data from both in vitro and in vivo models demonstrate its potent anti-inflammatory activity. Further investigation and development of this compound and other Fbxo3 inhibitors are warranted to explore their full therapeutic potential in various inflammatory and autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound inhibits ATP-induced IL-1β secretion via the FBXL2-mediated ubiquitination and degradation of not only NLRP3, but also pro-IL-1β in LPS-primed THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

BC-1215: A Potent Modulator of the Ubiquitin-Proteasome System via Fbxo3 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BC-1215, a small molecule inhibitor of the F-box protein 3 (Fbxo3), a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. By targeting Fbxo3, this compound modulates the ubiquitin-proteasome system, leading to significant anti-inflammatory effects. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the ubiquitin-proteasome system and inflammatory pathways.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular functions, including signal transduction, cell cycle progression, and immune responses. The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them, marking them for degradation by the 26S proteasome.

The SCF complex is one of the largest families of E3 ubiquitin ligases. The substrate specificity of the SCF complex is conferred by the F-box protein subunit. F-box protein 3 (Fbxo3) has emerged as a key regulator of inflammatory signaling pathways. This compound is a novel, cell-permeable, bis-pyridinyl benzyl ethanediamine that acts as a potent and specific inhibitor of Fbxo3. By inhibiting Fbxo3, this compound disrupts the degradation of specific target proteins, thereby modulating downstream signaling cascades, particularly those involved in inflammation.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the activity of Fbxo3.[1] The primary mechanism involves the stabilization of F-box and leucine-rich repeat protein 2 (Fbxl2), a known substrate of Fbxo3.[2]

Under normal physiological conditions, Fbxo3, as part of the SCF complex, ubiquitinates Fbxl2, targeting it for proteasomal degradation. This compound binds to Fbxo3, preventing the ubiquitination of Fbxl2.[1][2] This leads to the accumulation of Fbxl2. Elevated levels of Fbxl2, which also functions as a substrate receptor for an SCF complex, then lead to the ubiquitination and subsequent degradation of TNF receptor-associated factors (TRAFs), particularly TRAF6.[2] The degradation of TRAF proteins disrupts downstream signaling pathways that are crucial for the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[3]

Furthermore, emerging evidence suggests that Fbxo3 may also regulate the stability of Homeodomain-Interacting Protein Kinase 2 (HIPK2) through the ubiquitin-proteasome system. This compound has been shown to reverse the Fbxo3-mediated reduction of HIPK2 protein levels, suggesting another potential avenue through which this compound modulates cellular signaling.[4]

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Process | Value | Reference |

| IC₅₀ (estimated) | SCFFbxo3 catalyzed Fbxl2 ubiquitination | 10⁻⁷ M | [1][2] |

| Maximal Inhibitory Binding | Fbxo3-Fbxl2 Interaction | 10⁻⁷ M | [1][2] |

Table 2: Cell-Based Activity of this compound

| Parameter | Assay | Value | Reference |

| IC₅₀ | IL-1β release | 0.9 µg/mL | [3] |

| LC₅₀ | IL-1β release | 87 µg/mL | [3] |

Signaling Pathways and Experimental Workflows

The this compound-Mediated Fbxo3/Fbxl2/TRAF Signaling Pathway

The following diagram illustrates the core signaling pathway modulated by this compound. In the absence of this compound, Fbxo3 promotes the degradation of Fbxl2, leading to stable TRAF levels and subsequent inflammatory cytokine production. This compound inhibits Fbxo3, leading to the stabilization of Fbxl2, which in turn promotes the degradation of TRAFs and suppresses inflammation.

Caption: this compound inhibits Fbxo3, stabilizing Fbxl2 and promoting TRAF degradation.

Proposed Regulation of HIPK2 by Fbxo3 and this compound

This diagram illustrates the proposed mechanism by which Fbxo3 regulates HIPK2 stability and how this compound may interfere with this process.

Caption: this compound may stabilize HIPK2 by inhibiting Fbxo3-mediated degradation.

Experimental Workflow: In Vitro Ubiquitination Assay

The following diagram outlines the key steps in an in vitro ubiquitination assay used to assess the effect of this compound on Fbxo3-mediated Fbxl2 ubiquitination.

Caption: Workflow for in vitro assessment of this compound's effect on ubiquitination.

Detailed Experimental Protocols

In Vitro Fbxo3-Fbxl2 Binding Assay

This assay assesses the ability of this compound to inhibit the interaction between Fbxo3 and Fbxl2.

-

Immunoprecipitation of Fbxo3:

-

Lyse HeLa cells and immunoprecipitate Fbxo3 protein using an anti-Fbxo3 antibody.

-

Capture the antibody-protein complexes with Protein A/G beads.

-

Wash the beads extensively with a buffer containing 0.5% Triton X-100 in PBS.[1]

-

-

Incubation with this compound:

-

Prime the Fbxo3-bound beads with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M) or a vehicle control.[1]

-

-

Binding to Fbxl2:

-

Incubate the primed beads with purified Fbxl2 protein overnight.[1]

-

Wash the beads to remove unbound Fbxl2.

-

-

Analysis:

-

Elute the F-box protein complexes from the beads.

-

Resolve the eluates by SDS-PAGE.

-

Perform immunoblotting using an anti-Fbxl2 antibody to detect bound Fbxl2.

-

Quantify the amount of bound Fbxl2 and normalize to the Fbxo3 input.[1]

-

In Vitro Ubiquitination Assay

This assay directly measures the effect of this compound on the ubiquitination of Fbxl2 by the SCF-Fbxo3 complex.

-

Reaction Setup:

-

In a reaction tube, combine the following components:

-

Purified SCF-Fbxo3 complex components.

-

V5-tagged Fbxl2 as the substrate.

-

E1 activating enzyme.

-

E2 conjugating enzyme.

-

Ubiquitin.

-

ATP.[1]

-

-

Add increasing concentrations of this compound or a vehicle control to the reaction mixtures.

-

-

Incubation:

-

Incubate the reaction mixtures to allow for the ubiquitination reaction to proceed.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2, which will appear as a high-molecular-weight smear or ladder.[1]

-

Cellular TRAF Protein Immunoblotting

This protocol is used to determine the effect of this compound on the levels of TRAF proteins in cells.

-

Cell Culture and Treatment:

-

Culture murine lung epithelial (MLE) cells or other suitable cell lines.

-

Treat the cells with varying concentrations of this compound or a control compound (e.g., benzathine) for a specified period (e.g., 16 hours).[1]

-

-

Cell Lysis:

-

Collect the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for TRAF1-6, Fbxl2, Fbxo3, and a loading control (e.g., actin).[1]

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Cytokine Release Assay

This assay measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Resuspend the PBMCs at a concentration of 1.5 x 10⁶ cells/mL in a suitable culture medium.[3]

-

-

Cell Treatment:

-

In a culture plate, treat the PBMCs with a stimulant such as lipopolysaccharide (LPS) (e.g., 2 µg/mL) to induce cytokine production.[3]

-

Co-treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 16-18 hours).[3]

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of various cytokines (e.g., IL-1β, TNF-α, etc.) in the supernatant using a human cytokine array or a specific ELISA kit.[3]

-

Conclusion

This compound represents a promising small molecule inhibitor that targets the ubiquitin-proteasome system through a specific and well-defined mechanism involving the inhibition of Fbxo3. By stabilizing Fbxl2 and promoting the degradation of TRAF proteins, this compound effectively downregulates the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other Fbxo3 inhibitors in the context of inflammatory diseases and other pathologies where the Fbxo3-TRAF axis plays a critical role. The exploration of its effects on other potential substrates like HIPK2 may open up new avenues for its application.

References

- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BC-1215: A Technical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-1215 is a novel small molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By targeting Fbxo3, this compound modulates a critical inflammatory signaling pathway, leading to the suppression of cytokine production. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Discovery of this compound

The discovery of this compound originated from a targeted effort to identify small molecule inhibitors of Fbxo3. Initial screening of a library of 6,507 approved or experimental drugs identified benzathine as a potential backbone structure capable of interacting with the ApaG domain of Fbxo3[1]. This led to the synthesis and evaluation of forty distinct benzathine analogs.

Computational docking studies and in vitro screening for the half-maximal inhibitory concentration (IC50) of IL-1β release and the half-maximal lethal concentration (LC50) were conducted to identify lead candidates. This compound emerged as a promising candidate due to its favorable bioactivity and a high therapeutic index[1].

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the Fbxo3-Fbxl2-TRAF signaling axis. Under normal inflammatory conditions, Fbxo3 targets another F-box protein, Fbxl2, for ubiquitination and subsequent proteasomal degradation. The degradation of Fbxl2 leads to the stabilization of TNF receptor-associated factors (TRAFs), which are key adaptors in inflammatory signaling pathways, resulting in increased production of pro-inflammatory cytokines[2][3].

This compound competitively inhibits the function of Fbxo3, preventing the degradation of Fbxl2. The resulting accumulation of Fbxl2 enhances the ubiquitination and degradation of TRAF proteins (TRAF1-6), thereby downregulating the inflammatory cascade and reducing cytokine secretion[1][2].

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Fbxo3-Fbxl2-TRAF signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated significant efficacy in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (IL-1β release) | 0.9 µg/mL | Human PBMC | [1][4][5] |

| LC50 | 87-90 µg/mL | Human PBMC | [1][4] |

| Therapeutic Index (TI) | 100 | Human PBMC | [1] |

| Maximal Inhibitory Binding | 10⁻⁷ M | In vitro pull-down assay | [1] |

| IC50 (Fbxl2 Ubiquitination) | ~10⁻⁷ M | In vitro ubiquitination assay | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Dosage | Outcome | Reference |

| Cecal Ligation and Puncture (Sepsis) | 100 µ g/mouse (i.p.) | Significantly attenuated circulating pro-inflammatory cytokines (IL-6, TNF, IL-1β) and reduced peritoneal bacterial counts. | [5] |

| P. aeruginosa Pneumonia | 100 µ g/mouse (i.p.) | Substantially reduced the severity of cell infiltration in the lung. | [6] |

| DSS-induced Colitis | Not specified | Significantly reduced IL-1β and TNFα levels in colon tissues and reduced colonic tissue injury. | [7] |

| Cerebral Ischemia/Reperfusion Injury | Not specified | Downregulated inflammatory cytokines in HT22 cells. | [8] |

Experimental Protocols

In Vitro Inhibition of Fbxo3-Fbxl2 Interaction

This protocol describes the immunoprecipitation assay used to assess the inhibitory effect of this compound on the interaction between Fbxo3 and Fbxl2.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro Fbxo3-Fbxl2 interaction assay.

Methodology:

-

Immunoprecipitation of Fbxo3:

-

Lyse Hela cells to obtain total protein lysate.

-

Immunoprecipitate Fbxo3 protein from the lysate using an anti-Fbxo3 antibody.

-

Capture the antibody-protein complexes with Protein A/G beads.[1]

-

-

Washing:

-

Extensively wash the beads with a suitable buffer (e.g., 0.5% Triton X-100 in PBS) to remove non-specific binding.[1]

-

-

Inhibition with this compound:

-

Incubate the Fbxo3-bound beads with varying concentrations of this compound (ranging from 10⁻¹¹ to 10⁻⁴ M).[1]

-

-

Fbxl2 Interaction:

-

Add purified Fbxl2 protein to the bead suspension and incubate overnight to allow for interaction with the bead-bound Fbxo3.[1]

-

-

Final Washes and Elution:

-

Wash the beads again to remove unbound Fbxl2.

-

Elute the protein complexes from the beads.[1]

-

-

Analysis:

-

Resolve the eluted proteins by SDS-PAGE and perform immunoblotting to detect the amount of Fbxl2 that co-immunoprecipitated with Fbxo3.[1]

-

In Vitro Ubiquitination Assay

This assay evaluates the ability of this compound to inhibit the SCF-Fbxo3 catalyzed ubiquitination of Fbxl2.

Methodology:

-

Reaction Mixture Preparation:

-

Combine purified SCF-Fbxo3 complex components, V5-tagged Fbxl2, and the full complement of ubiquitination reaction components (including ubiquitin, E1 and E2 enzymes, and ATP).

-

-

Inhibition with this compound:

-

Add increasing concentrations of this compound or a vehicle control to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

-

-

Analysis:

-

Stop the reaction and analyze the samples by SDS-PAGE and immunoblotting with an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2.[1]

-

Cellular Assays for TRAF Protein Stability

This protocol details the investigation of this compound's effect on the stability of TRAF proteins in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture murine lung epithelial (MLE) cells under standard conditions.

-

Treat the cells with this compound (e.g., 10 µg/mL) for 16 hours.[1]

-

-

Protein Synthesis Inhibition:

-

Add cycloheximide (CHX) to the culture medium to inhibit new protein synthesis.

-

-

Time Course Collection:

-

Collect cell lysates at various time points after the addition of CHX.

-

-

Analysis:

-

Perform immunoblotting on the cell lysates to determine the levels of TRAF1-6 proteins at each time point.

-

Quantify the protein bands and calculate the half-life of each TRAF protein in the presence and absence of this compound.[1]

-

Conclusion

This compound is a potent and selective inhibitor of Fbxo3 with a well-defined mechanism of action that involves the stabilization of Fbxl2 and subsequent degradation of TRAF proteins. Preclinical studies have demonstrated its significant anti-inflammatory properties in a variety of in vitro and in vivo models of inflammatory diseases. The data presented in this technical guide underscore the potential of this compound as a therapeutic candidate for cytokine-driven inflammatory disorders. Further development and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 6. Fbxo3 Inhibitor, this compound | 1507370-20-8 [sigmaaldrich.com]

- 7. US20160235747A1 - Fbxo3 inhibitors - Google Patents [patents.google.com]

- 8. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury [mdpi.com]

BC-1215: A Novel Fbxo3 Inhibitor for the Attenuation of Cytokine Storm

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytokine Release Syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines. This hyper-inflammatory state can lead to widespread tissue damage, multi-organ failure, and death. BC-1215, a small molecule inhibitor of F-box protein 3 (Fbxo3), has emerged as a promising therapeutic candidate for mitigating cytokine storms. By targeting the Fbxo3-TRAF (TNF receptor-associated factor) signaling axis, this compound effectively downregulates the production of a broad spectrum of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cytokine production, and detailed experimental protocols for its evaluation.

Introduction

The F-box protein Fbxo3 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in the regulation of inflammatory signaling pathways by targeting inhibitory proteins for degradation. Specifically, Fbxo3 mediates the ubiquitination and subsequent degradation of Fbxl2, a negative regulator of the TRAF family of proteins. The TRAF proteins are critical adaptors in signaling cascades initiated by various immune receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs), which are key drivers of cytokine production. By inhibiting Fbxo3, this compound stabilizes Fbxl2, leading to the destabilization and degradation of TRAF proteins, thereby disrupting the downstream signaling that leads to cytokine gene expression.

Mechanism of Action: The Fbxo3-TRAF Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the Fbxo3-mediated degradation of TRAF proteins. The canonical pathway leading to cytokine production upon stimulation with a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS) involves the activation of TRAF-dependent signaling cascades. This compound disrupts this process through the following steps:

-

Inhibition of Fbxo3: this compound directly inhibits the activity of the Fbxo3 E3 ubiquitin ligase.

-

Stabilization of Fbxl2: The inhibition of Fbxo3 prevents the ubiquitination and degradation of its substrate, Fbxl2.

-

Destabilization of TRAF Proteins: The stabilized Fbxl2, in turn, promotes the degradation of TRAF proteins (TRAF1-6).[1]

-

Inhibition of Downstream Signaling: The reduction in TRAF protein levels impairs the downstream signaling pathways, including the activation of NF-κB and AP-1 transcription factors.

-

Suppression of Cytokine Production: The attenuated activation of these transcription factors leads to a significant reduction in the expression and secretion of a wide array of pro-inflammatory cytokines.

Quantitative Effects on Cytokine Production

Preclinical studies have demonstrated the potent ability of this compound to suppress the release of a broad array of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). The following table summarizes the inhibitory effects of this compound on a panel of Th1 cytokines.[1]

| Cytokine | Function | Effect of this compound (10 µg/ml) |

| G-CSF | Stimulates production of granulocytes | Remarkable Suppression |

| GM-CSF | Stimulates production of granulocytes and monocytes | Remarkable Suppression |

| GROα | Chemoattractant for neutrophils | Remarkable Suppression |

| I-309 | Chemoattractant for monocytes | Remarkable Suppression |

| IL-1α | Pro-inflammatory cytokine | Remarkable Suppression |

| IL-1β | Potent pro-inflammatory cytokine | Remarkable Suppression |

| IL-1ra | Anti-inflammatory, IL-1 receptor antagonist | Remarkable Suppression |

| IL-6 | Key pro-inflammatory cytokine in CRS | Remarkable Suppression |

| IL-12 | Promotes Th1 cell differentiation | Remarkable Suppression |

| IL-23 | Promotes Th17 cell development | Remarkable Suppression |

| MIP-1α | Chemoattractant for monocytes and other immune cells | Remarkable Suppression |

| MIP-1β | Chemoattractant for monocytes and other immune cells | Remarkable Suppression |

| TNFα | Major pro-inflammatory cytokine | Remarkable Suppression |

Data derived from in vitro studies on LPS-stimulated human PBMCs treated for 16 hours.[1]

Experimental Protocols

In Vitro Inhibition of LPS-Induced Cytokine Release from Human PBMCs

This protocol describes a representative in vitro experiment to evaluate the efficacy of this compound in suppressing cytokine production from human PBMCs.

4.1.1. Materials

-

This compound (powder, to be dissolved in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Ficoll-Paque PLUS for PBMC isolation

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Human whole blood from healthy donors

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cytokine measurement assay kits (e.g., ELISA or multiplex bead array)

4.1.2. Methodology

-

Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Following the pre-treatment, stimulate the cells with LPS (e.g., 2 µg/mL) to induce cytokine release.

-

Incubation: Incubate the plates for 16-18 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Analysis: Measure the concentrations of various cytokines in the supernatants using appropriate assay kits (e.g., ELISA for individual cytokines or a multiplex bead array for a panel of cytokines).

Conclusion

This compound represents a novel and targeted approach to the management of cytokine storm. Its mechanism of action, centered on the inhibition of the Fbxo3-TRAF signaling axis, allows for the broad-spectrum suppression of key pro-inflammatory cytokines. The preclinical data strongly support its potential as a therapeutic agent for various inflammatory conditions characterized by excessive cytokine release. Further investigation in clinical settings is warranted to fully elucidate the therapeutic utility of this promising Fbxo3 inhibitor.

References

The Role of Fbxo3 in Innate Immunity and its Pharmacological Inhibition by BC-1215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Innate immunity relies on a precisely controlled signaling cascade to mount an effective defense against pathogens. A critical control point in this cascade is the regulation of Tumor Necrosis Factor Receptor-Associated Factor (TRAF) proteins, which are key adaptors in pro-inflammatory signaling. This technical guide details the role of the F-box protein Fbxo3 as a potent positive regulator of this pathway. Fbxo3, a component of the SCF E3 ubiquitin ligase complex, targets the TRAF-inhibitory protein Fbxl2 for proteasomal degradation. This action stabilizes TRAF proteins, leading to amplified cytokine secretion and contributing to the excessive inflammation seen in conditions like sepsis and viral pneumonia. We further explore the mechanism and preclinical efficacy of BC-1215, a first-in-class small molecule inhibitor that selectively targets the Fbxo3-Fbxl2 interaction, thereby restoring TRAF degradation and attenuating cytokine-driven inflammation. This document provides an in-depth overview of the signaling axis, quantitative data on this compound, and detailed experimental protocols for its study.

Introduction to the Fbxo3 Signaling Axis in Innate Immunity

The innate immune system's response to infection or tissue injury is characterized by the rapid production of pro-inflammatory cytokines. This response is tightly regulated to eliminate threats without causing excessive damage to the host. Central to this regulation are the TRAF proteins (TRAF1-6), a family of signaling adaptors that link cell surface receptors, such as Toll-like receptors (TLRs), to downstream kinase cascades that activate transcription factors like NF-κB.[1][2]

The abundance and stability of TRAF proteins are controlled by the ubiquitin-proteasome system. Recent discoveries have identified a critical regulatory pathway involving two competing F-box proteins:

-

Fbxl2 (F-box and leucine-rich repeat protein 2): This protein is a component of an SCF E3 ligase complex that functions as a sentinel inhibitor of inflammation.[1][2] Fbxl2 acts as a pan-reactive repressor by mediating the polyubiquitination and subsequent proteasomal degradation of TRAF1-6, thereby dampening the inflammatory signal.[1]

-

Fbxo3 (F-box only protein 3): This protein is also a substrate-recognition component of an SCF E3 ligase complex.[3] However, Fbxo3 acts as a pro-inflammatory mediator. Its primary substrate in this context is Fbxl2.[1][4] By targeting Fbxl2 for ubiquitination and degradation, Fbxo3 effectively removes the "brake" on TRAF signaling, leading to TRAF protein accumulation and a potent stimulation of cytokine secretion.[1][2] This can contribute to a dangerous "cytokine storm" in severe inflammatory conditions.[5]

The interaction between Fbxo3 and its substrate Fbxl2 is mediated by a conserved, 125-amino acid bacterial-like ApaG domain at the C-terminus of Fbxo3.[1][6] Deletion of this domain abrogates the ability of Fbxo3 to bind and ubiquitinate Fbxl2, highlighting its critical function and making it an attractive target for pharmacological intervention.[1][7]

The Fbxo3-Fbxl2-TRAF Signaling Pathway

The interplay between Fbxo3 and Fbxl2 creates a hierarchical E3 ligase cascade that dictates the intensity of the innate immune response. Under basal conditions, Fbxl2 actively ubiquitinates TRAF proteins, marking them for degradation and maintaining immune homeostasis. Upon an inflammatory stimulus (e.g., lipopolysaccharide [LPS]), Fbxo3 is engaged, leading to the degradation of Fbxl2.[3] This relieves the inhibition on TRAF proteins, allowing them to accumulate and amplify the signaling cascade that results in robust transcription and secretion of pro-inflammatory cytokines.

This compound: A Selective Fbxo3 Inhibitor

This compound is a cell-permeable, bis-pyridinylbenzylethanamine compound identified as a selective and reversible inhibitor of Fbxo3.[8] It was developed by specifically targeting the unique ApaG domain of Fbxo3, which is essential for its interaction with Fbxl2.[1]

Mechanism of Action: this compound competitively binds to the ApaG domain of Fbxo3, physically disrupting its ability to recognize and bind to Fbxl2.[1] This inhibition prevents the SCF-Fbxo3 complex from catalyzing the ubiquitination of Fbxl2.[1] As a result:

-

Fbxl2 is stabilized: Cellular levels of the anti-inflammatory Fbxl2 protein are restored.

-

TRAF degradation resumes: The stabilized Fbxl2 resumes its function of ubiquitinating TRAF proteins (TRAF1-6).[8][9]

-

Inflammation is suppressed: The resulting decrease in TRAF protein levels leads to a potent downregulation of the downstream signaling cascade and a significant reduction in the secretion of pro-inflammatory cytokines.[4]

Quantitative Data and Preclinical Efficacy

This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models. Its efficacy is characterized by its ability to inhibit cytokine release at low concentrations and reduce inflammation in various disease models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Assay System | Description | Citation |

| IC₅₀ | ~10⁻⁷ M (~0.04 µg/mL) | In vitro ubiquitination assay | Concentration required to inhibit SCF-Fbxo3-catalyzed Fbxl2 ubiquitination by 50%. | [1] |

| IC₅₀ | 0.9 µg/mL | IL-1β release from human PBMCs | Concentration required to inhibit LPS-induced IL-1β release by 50%. | [9] |

| LC₅₀ | 87 µg/mL | IL-1β release from human PBMCs | Concentration causing 50% lethality in the context of IL-1β release assay. | [9] |

| Effective Concentration | 5 to 127 µM | Human U937, PBMC, murine MLE cells | Range of concentrations shown to effectively reduce cellular TRAF protein levels over 16-18 hours. |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Disease Model | Administration | Dose | Key Outcomes | Citation |

| Sepsis (CLP) | Intraperitoneal (i.p.) | 100 µ g/mouse | Significantly attenuated secretion of circulating pro-inflammatory cytokines; decreased bacterial counts. | [8] |

| Viral Pneumonia (H1N1) | Intraperitoneal (i.p.) | Not specified | Lessened the severity of lung injury and inflammation. | [1][4] |

| Colitis (DSS-induced) | Intraperitoneal (i.p.) | Not specified | Ameliorated disease severity. | [1][4] |

| Neuropathic Pain (SNL) | Intrathecal | 100 nM | Reversed allodynia by preventing Fbxl2 ubiquitination and subsequent TRAF2 de-ubiquitination. | [10][11][12] |

Key Experimental Protocols

The following protocols are foundational for investigating the Fbxo3-Fbxl2 axis and the effects of inhibitors like this compound.

Fbxo3-Fbxl2 Co-Immunoprecipitation (Co-IP) Assay

This assay validates the physical interaction between Fbxo3 and Fbxl2 and tests the ability of an inhibitor to disrupt it.

-

Lysate Preparation: Lyse HeLa cells (or another suitable cell line) in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Fbxo3 antibody overnight at 4°C. Add Protein A/G magnetic beads or agarose resin for 1-2 hours to capture the antibody-Fbxo3 complex.[1]

-

Washing: Pellet the beads and wash extensively (e.g., 3-5 times) with a wash buffer (e.g., 0.5% Triton X-100 in PBS) to remove non-specific binders.[1]

-

Inhibitor Incubation: Resuspend the Fbxo3-bound beads and incubate with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M) or vehicle control for 1 hour at 4°C.[1]

-

Substrate Binding: Add purified Fbxl2 protein to the bead slurry and incubate overnight at 4°C to allow for binding to Fbxo3.[1]

-

Final Washes & Elution: Wash the beads again to remove unbound Fbxl2. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Fbxl2 antibody to detect the amount of Fbxl2 that was pulled down. Normalize to the amount of immunoprecipitated Fbxo3.[1]

In Vitro Ubiquitination Assay

This cell-free assay directly measures the E3 ligase activity of the SCF-Fbxo3 complex towards Fbxl2.

-

Component Assembly: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, and an ATP-regenerating system in ubiquitination buffer.[1]

-

E3 Ligase & Substrate: Add the purified SCF-Fbxo3 complex and the V5-tagged Fbxl2 substrate.[1]

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (e.g., up to 10⁻⁵ M) or vehicle to the reaction mixture.[1]

-

Reaction: Incubate the mixture at 30-37°C for 1-2 hours to allow the ubiquitination reaction to proceed.

-

Termination & Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot using an anti-V5 antibody. Polyubiquitination of Fbxl2 will appear as a high-molecular-weight smear or laddering pattern.[1]

Cellular Cytokine Suppression Assay

This assay measures the functional downstream effect of Fbxo3 inhibition in primary immune cells.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13] Resuspend cells in complete RPMI 1640 medium.

-

Plating & Treatment: Plate the PBMCs in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) to induce a pro-inflammatory response.[9]

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

References

- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]

- 7. Crystal structure and interaction studies of the human FBxo3 ApaG domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade | Journal of Neuroscience [jneurosci.org]

- 11. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

The Fbxo3 Inhibitor BC-1215: A Novel Regulator of TRAF Protein Stability

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant role of the small molecule BC-1215 as a potent inhibitor of F-box protein 3 (Fbxo3), a critical component of the ubiquitin E3 ligase complex. Through its targeted action, this compound has been demonstrated to modulate inflammatory signaling pathways by inducing the destabilization of Tumor Necrosis Factor Receptor (TNFR)-Associated Factor (TRAF) proteins, specifically TRAF1 through TRAF6. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on TRAF protein stability, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions as an inhibitor of Fbxo3, which is a key substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex is responsible for targeting specific proteins for ubiquitination and subsequent proteasomal degradation. By inhibiting Fbxo3, this compound disrupts the normal ubiquitination process, leading to the destabilization and degradation of TRAF proteins. This, in turn, attenuates downstream inflammatory signaling cascades.[1]

Impact on TRAF Protein Stability: Quantitative Data

The inhibitory effect of this compound on Fbxo3 leads to a measurable decrease in the stability of several TRAF family proteins. The following table summarizes the key quantitative findings from in vitro studies:

| Target | Metric | Value | Cell Type | Condition |

| IL-1β Release | IC50 | 0.9 µg/mL | Cell-free assay | N/A |

| IL-1β Release | LC50 | 87 µg/mL | Cell-free assay | N/A |

| TRAF1-6 Proteins | Stability | Destabilized | Murine lung epithelial (MLE) cells | 16-hour treatment with this compound |

| TRAF Proteins | Stability | Destabilized | Human Peripheral Blood Mononuclear Cells (PBMCs) | 18-hour co-treatment with LPS and this compound |

Experimental Protocols

The following section details the methodologies employed in key experiments to determine the effect of this compound on TRAF protein stability.

Immunoblotting for TRAF Protein Levels in Murine Lung Epithelial (MLE) Cells

-

Cell Culture and Treatment: Murine lung epithelial (MLE) cells were cultured under standard conditions. Cells were then treated with varying concentrations of this compound or a vehicle control (benzathine) for a duration of 16 hours.

-

Cell Lysis and Protein Quantification: Following treatment, cells were collected and lysed to extract total cellular proteins. The concentration of the extracted proteins was determined using a standard protein assay.

-

Immunoblotting: Equal amounts of protein from each treatment group were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was then probed with primary antibodies specific for TRAF1, TRAF2, TRAF3, TRAF4, TRAF5, TRAF6, Fbxl2, Fbxo3, and actin (as a loading control). Subsequently, the membrane was incubated with appropriate secondary antibodies conjugated to a detectable marker.

-

Data Analysis: The protein bands were visualized, and their intensity was quantified to determine the relative levels of each TRAF protein, Fbxo3, and Fbxl2 in response to this compound treatment compared to the control.[1]

Assessment of TRAF Protein Levels in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell Isolation and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood. The cells were then treated with either a vehicle control or 2 µg/ml of Lipopolysaccharide (LPS) for 18 hours. A subset of the LPS-treated cells was also co-treated with a dose-dependent range of this compound (up to 10 µg/ml).

-

Cell Processing and Immunoblotting: After the 18-hour incubation period, the cells were collected and processed for immunoblotting as described in the previous protocol to assess the levels of various TRAF proteins.[1]

Visualizing the Molecular Interactions and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the logical flow of the experimental design.

References

Understanding the Binding Affinity of BC-1215 to Fbxo3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of BC-1215, a selective inhibitor of F-box protein 3 (Fbxo3). The information presented herein is intended to support research and development efforts in inflammation and other Fbxo3-mediated pathologies.

Quantitative Assessment of this compound Inhibition

This compound has been characterized as a potent inhibitor of Fbxo3, a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. Its inhibitory activity has been quantified through various functional assays, providing insights into its efficacy in cellular and in vitro systems.

| Parameter | Value | Assay Type | Source |

| IC50 for IL-1β Release | 0.9 µg/mL | Cell-based cytokine release assay | [1][2] |

| IC50 for Fbxl2 Ubiquitination | 10⁻⁷ M (estimated) | In vitro ubiquitination assay | [1][3] |

| Maximal Inhibitory Binding | 10⁻⁷ M | In vitro protein-protein interaction assay | [1][3] |

Mechanism of Action: The Fbxo3-TRAF Signaling Axis

This compound exerts its anti-inflammatory effects by targeting the Fbxo3-mediated degradation of F-box and leucine-rich repeat protein 2 (Fbxl2). Fbxl2 is a negative regulator of Tumor Necrosis Factor Receptor-Associated Factors (TRAFs), which are key signaling adaptors in pro-inflammatory pathways. By inhibiting Fbxo3, this compound stabilizes Fbxl2, leading to the subsequent ubiquitination and degradation of TRAF proteins, thereby dampening the inflammatory response.[1][2][4]

References

- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BC-1215 Toxicity and Off-Target Effects: An In-depth Technical Guide

Disclaimer: Initial research has revealed that the designation "BC-1215" is associated with at least two distinct chemical entities: ACY-1215 (Ricolinostat), a selective histone deacetylase 6 (HDAC6) inhibitor, and a small molecule inhibitor of F-box protein 3 (FBXO3). This guide will address the available preliminary toxicity and off-target data for both compounds to ensure comprehensive coverage for researchers.

Introduction

This technical guide provides a detailed overview of the preliminary toxicity and off-target effects of two compounds referred to in scientific literature and commercial databases as this compound. The intended audience for this document includes researchers, scientists, and drug development professionals. The guide is structured to present quantitative data in a clear, tabular format, provide detailed experimental methodologies for key assays, and visualize complex biological pathways and experimental workflows.

Part 1: ACY-1215 (Ricolinostat) - A Selective HDAC6 Inhibitor

ACY-1215, also known as Ricolinostat, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action and safety profile have been evaluated in various preclinical and clinical settings, primarily in the context of cancer therapy.

Quantitative Toxicity and Off-Target Data

The following tables summarize the in vitro efficacy and selectivity of ACY-1215.

Table 1: In Vitro Selectivity of ACY-1215 Against HDAC Isoforms

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 5 | - |

| HDAC1 | 58 | >10-fold |

| HDAC2 | 48 | >10-fold |

| HDAC3 | 51 | >10-fold |

| HDAC8 | 100 | >20-fold |

| HDAC4, 5, 7, 9, 11 | >1000 | >200-fold |

| Sirtuin 1, 2 | >1000 | >200-fold |

Data compiled from multiple sources.[1][2][3]

Table 2: Cytotoxicity of ACY-1215 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Multiple Myeloma (MM.1S, RPMI8226) | Multiple Myeloma | 2-8 | 48 |

| WSU-NHL | Follicular Lymphoma | 1.97 | 48 |

| Hut-78 | Cutaneous T-cell Lymphoma | 1.51 | 48 |

| Granta-519 | Mantle Cell Lymphoma | 20-64 | 48-72 |

| T-cells (PHA-stimulated PBMCs) | Normal Cells | 2.5 | 48 |

Data compiled from multiple sources.[1][2][4][5]

Experimental Protocols

This protocol is for determining the in vitro inhibitory activity of a compound against various HDAC isoforms.

-

Reagent Preparation :

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine.[2][3]

-

Compound Dilution: Dissolve ACY-1215 in DMSO and perform serial dilutions in assay buffer to achieve 6-fold the final desired concentration.[2][3]

-

Enzyme Preparation: Dilute HDAC enzymes to 1.5-fold of the final concentration in assay buffer.[2][3]

-

Substrate Solution: Prepare a solution of a fluorogenic HDAC substrate (e.g., FTS for HDAC1/2/3/6 or MAZ-1675 for HDAC4/5/7/8/9) at 6-fold the final concentration, with 0.3 µM trypsin. The substrate concentration should be equal to its Michaelis constant (Km) for the respective enzyme.[2][3]

-

-

Assay Procedure :

-

Pre-incubate the diluted HDAC enzyme with the diluted compound for 10 minutes at room temperature.[2][3]

-

Initiate the enzymatic reaction by adding the substrate/trypsin mix to the enzyme/compound mixture.

-

Immediately place the plate in a microplate reader and monitor the fluorescence increase (release of 7-amino-4-methoxy-coumarin) over 30 minutes.[2][3]

-

-

Data Analysis :

-

Calculate the linear rate of the reaction.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

This protocol is for assessing the cytotoxic effects of a compound on cultured cell lines.[6][7][8][9][10]

-

Cell Plating :

-

Compound Treatment :

-

MTT Addition and Incubation :

-

Formazan Solubilization and Measurement :

-

Data Analysis :

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Signaling Pathways and Experimental Workflows

Caption: ACY-1215 inhibits HDAC6, affecting downstream signaling pathways.

Caption: A generalized workflow for in vitro toxicity screening.

Part 2: this compound - An F-box Protein 3 (FBXO3) Inhibitor

This this compound is a small molecule inhibitor targeting F-box protein 3 (FBXO3), a component of the SCF ubiquitin E3 ligase complex. Its primary characterized activity is in the modulation of inflammatory responses.

Quantitative Toxicity and Off-Target Data

The following table summarizes the available data on the in vitro activity of the FBXO3 inhibitor this compound.

Table 3: In Vitro Activity of FBXO3 Inhibitor this compound

| Parameter | Value | Assay Context |

| IC50 for IL-1β release | 0.9 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| LC50 | 87 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| IC50 for FBXO3-catalyzed Fbxl2 ubiquitination | ~10⁻⁷ M | In vitro ubiquitination assay |

Data compiled from multiple sources.[11][12][13][14][15][16]

Experimental Protocols

This protocol is for assessing the ability of a compound to inhibit the ubiquitination of a substrate by an E3 ligase complex in vitro.

-

Reagent Preparation :

-

Purified SCF-FBXO3 complex components.

-

V5-tagged Fbxl2 substrate protein.

-

Ubiquitination reaction components (E1, E2, ubiquitin, ATP).

-

This compound serially diluted in an appropriate vehicle (e.g., DMSO).

-

-

Assay Procedure :

-

Combine the purified SCF-FBXO3 complex, V5-Fbxl2, and the full complement of ubiquitination reaction components.

-

Add increasing concentrations of this compound or vehicle control to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

-

Analysis :

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2.

-

Quantify the levels of ubiquitinated Fbxl2 as a function of this compound concentration to determine the IC50.[16]

-

This protocol is for detecting DNA damage in individual cells.[17][18][19][20][21]

-

Cell Preparation and Embedding :

-

Treat cells with various concentrations of this compound for a defined period. Include positive and negative controls.

-

Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C.

-

-

Lysis :

-

Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.[20]

-

-

Alkaline Unwinding and Electrophoresis :

-

Neutralization and Staining :

-

Neutralize the slides with a Tris buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

-

Visualization and Analysis :

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits FBXO3, thereby reducing inflammation.

Caption: A typical workflow for preclinical toxicology studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 20. 21stcenturypathology.com [21stcenturypathology.com]

- 21. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Selective HDAC6 Inhibition in Sepsis: A Technical Overview of ACY-1215

Disclaimer: There is no publicly available scientific literature on a compound designated "BC-1215" in the context of sepsis. This technical guide will focus on the selective Histone Deacetylase 6 (HDAC6) inhibitor ACY-1215 (Ricolinostat) , a compound with a similar numerical designation, and its potential as a therapeutic for sepsis. As no direct preclinical or clinical studies of ACY-1215 in sepsis have been identified, this document will present evidence from a closely related selective HDAC6 inhibitor, Tubastatin A, in a preclinical sepsis model, and detail the known anti-inflammatory mechanisms of ACY-1215 that are relevant to the pathophysiology of sepsis.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology is characterized by a "cytokine storm," a massive release of pro-inflammatory mediators that leads to systemic inflammation, endothelial dysfunction, coagulopathy, and ultimately, multiple organ failure. Despite advances in supportive care, sepsis remains a leading cause of mortality in intensive care units worldwide, highlighting the urgent need for novel therapeutic strategies.

One promising avenue of research is the modulation of the host immune response through epigenetic mechanisms. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity has been implicated in various inflammatory and autoimmune diseases. Selective inhibition of specific HDAC isoforms offers the potential for a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors.

This whitepaper will explore the therapeutic potential of selective HDAC6 inhibition in sepsis, with a focus on ACY-1215. We will present preclinical data from a relevant animal model using a similar compound, detail the molecular mechanisms of action, and provide insights into the experimental methodologies employed in these critical studies.

Preclinical Evidence for Selective HDAC6 Inhibition in Sepsis

While direct studies on ACY-1215 in sepsis are not available, preclinical investigations using the selective HDAC6 inhibitor Tubastatin A in a cecal ligation and puncture (CLP) mouse model of sepsis provide compelling evidence for the therapeutic potential of this drug class.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Tubastatin A in a murine CLP sepsis model.

Table 1: Survival Outcomes

| Treatment Group | Survival Rate (Day 10) | p-value |

| CLP + Vehicle (DMSO) | 0% | < 0.05 |

| CLP + Tubastatin A | 50% | < 0.05 |

Table 2: Systemic and Local Cytokine Levels at 24 hours post-CLP

| Cytokine | CLP + Vehicle (pg/mL) | CLP + Tubastatin A (pg/mL) | p-value |

| Plasma | |||

| TNF-α | ~150 | ~50 | < 0.05 |

| IL-6 | ~12,000 | ~4,000 | < 0.05 |

| IL-10 | ~800 | ~300 | < 0.05 |

| Peritoneal Fluid | |||

| TNF-α | ~2,000 | ~500 | < 0.05 |

| IL-6 | ~25,000 | ~10,000 | < 0.05 |

| IL-10 | ~1,000 | ~400 | < 0.05 |

Table 3: Bacterial Clearance and Organ Injury at 48 hours post-CLP

| Parameter | CLP + Vehicle | CLP + Tubastatin A | p-value |

| Blood Bacterial Load (CFU/mL) | ~10,000 | ~1,000 | < 0.05 |

| Serum ALT (U/L) | ~800 | ~300 | < 0.05 |

| Serum AST (U/L) | ~1,200 | ~500 | < 0.05 |

Mechanism of Action of Selective HDAC6 Inhibition in Sepsis

The therapeutic effects of selective HDAC6 inhibition in sepsis are believed to be multifactorial, targeting key aspects of the dysregulated host response. ACY-1215, as a selective HDAC6 inhibitor, is known to modulate several inflammatory signaling pathways that are central to the pathogenesis of sepsis.

Modulation of Key Inflammatory Signaling Pathways

-